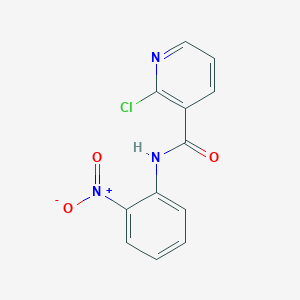

5-bromo-N-(2-fluorophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

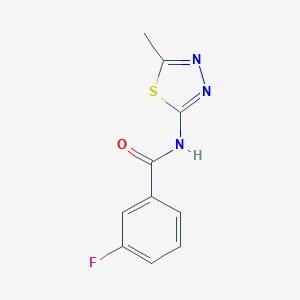

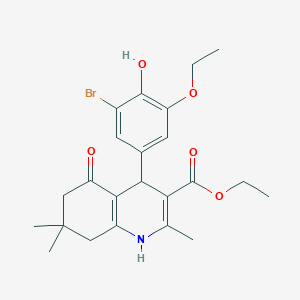

“5-bromo-N-(2-fluorophenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C11H7BrFNO2 . It falls under the category of furan compounds, which are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(2-fluorophenyl)furan-2-carboxamide” consists of a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . This furan ring is substituted at the 2-position with a carboxamide group (CONH2), and at the 5-position with a bromine atom . The carboxamide group is further substituted with a 2-fluorophenyl group .Physical And Chemical Properties Analysis

The molecular weight of “5-bromo-N-(2-fluorophenyl)furan-2-carboxamide” is 284.08 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications

Synthesis and Anti-bacterial Activities

A study detailed the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesized compounds exhibited significant activity, particularly against NDM-positive bacteria A. baumannii, showcasing their potential in developing novel antibacterial agents. Docking studies and MD simulations further validated their molecular interaction stability and effectiveness against these pathogens (Siddiqa et al., 2022).

Anti-Influenza Virus Activity

Research on furan-carboxamide derivatives identified them as novel inhibitors of the lethal H5N1 influenza A virus. Systematic structure–activity relationship (SAR) studies highlighted the importance of the 2,5-dimethyl-substituted heterocyclic moiety for anti-influenza activity. Specifically, a furan-carboxamide derivative demonstrated significant inhibitory effects against the H5N1 virus, suggesting a promising avenue for antiviral drug development (Yongshi et al., 2017).

Bio-Imaging Applications

A study introduced a phenoxazine-based fluorescent chemosensor for the detection of Cd2+ and CN− ions, highlighting its application in bio-imaging within live cells and zebrafish. This chemosensor, incorporating a furan-2-carboxamide group, exhibited high sensitivity and specificity, demonstrating its utility in environmental monitoring and biological imaging (Ravichandiran et al., 2020).

Antimicrobial Evaluation

Another research focused on the synthesis of furan-2-carboxamide derivatives, exploring their antimicrobial properties. The synthesized compounds were tested against various bacterial and fungal strains, with some showing promising activity. This indicates the potential of furan-2-carboxamide derivatives as a basis for developing new antimicrobial agents (Sweidan et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

properties

IUPAC Name |

5-bromo-N-(2-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO2/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEVHULUBYKZBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354440 |

Source

|

| Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312704-38-4 |

Source

|

| Record name | 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)

![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)

![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)